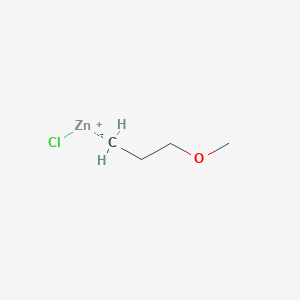
4-(Difluorochloromethoxy)benzonitrile, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluorochloromethoxy)benzonitrile, or 4-DCB, is a fluorinated nitrile compound that has been studied for its potential applications in scientific research. 4-DCB is a versatile compound, as it can be used in a variety of different methods, including synthesis, chromatography, and analytical techniques. Its unique chemical and physical properties make it an ideal choice for a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-DCB has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, chromatography, and analytical techniques. It is also used in the synthesis of other fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, 4-DCB can be used as a catalyst in the synthesis of polymers, and as a catalyst in the hydrolysis of esters.
Wirkmechanismus
4-DCB acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles, such as halides and carbonyl compounds, to form a new product. It can also act as an electrophile in certain reactions, such as the Wittig reaction. Additionally, 4-DCB can act as a catalyst in certain reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
4-DCB has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating, making it safe to use in laboratory experiments. Additionally, 4-DCB is not known to be mutagenic, carcinogenic, or teratogenic, so it is unlikely to cause any adverse effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-DCB in laboratory experiments are numerous. It is a versatile compound that can be used in a variety of different methods, including synthesis, chromatography, and analytical techniques. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using 4-DCB in laboratory experiments is that it is relatively expensive compared to other reagents.
Zukünftige Richtungen
The potential future directions for the use of 4-DCB in scientific research include its use as a reagent in the synthesis of other fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, it could be used as a catalyst in the synthesis of polymers, and as a catalyst in the hydrolysis of esters. Finally, further studies could be conducted to determine the biochemical and physiological effects of 4-DCB.
Synthesemethoden
4-DCB can be synthesized in a variety of ways, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a chemical process that involves the reaction of an organometallic compound with an organic halide. This reaction produces a new organometallic compound, which can then be used to synthesize 4-DCB. The Wittig reaction is also a chemical process, in which an organic halide is reacted with a phosphonium salt to produce an alkene. This reaction can also be used to synthesize 4-DCB.
Eigenschaften
IUPAC Name |
4-[chloro(difluoro)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKSUZGIXYOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluorochloromethoxy)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)


